phLHRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)-
Brand Name: Vulcanchem
CAS No.: 130888-39-0
VCID: VC0145352
InChI: InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N
Molecular Formula: C111H177N27O43
Molecular Weight: 2577.7 g/mol

phLHRH (14-36), Ala(17)-

CAS No.: 130888-39-0

Main Products

VCID: VC0145352

Molecular Formula: C111H177N27O43

Molecular Weight: 2577.7 g/mol

phLHRH (14-36), Ala(17)- - 130888-39-0

CAS No. 130888-39-0
Product Name phLHRH (14-36), Ala(17)-
Molecular Formula C111H177N27O43
Molecular Weight 2577.7 g/mol
IUPAC Name (4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1
Standard InChIKey FTKWOHHJLKADAW-XYUJJKTFSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N
SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N
Canonical SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N
Synonyms 17-Ala-phLHRH (14-36)
human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)-
phGnRH (14-36), Ala(17)-
phLHRH (14-36), Ala(17)-
phLHRH (14-36), alanine(17)-
PubChem Compound 16131381
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator